Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate
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Overview
Description
Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate is a chemical compound with the molecular formula C9H21NO3S. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is used in various scientific and industrial applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate typically involves the reaction of 1-methyl-1-propylpyrrolidinium bromide with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
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Preparation of 1-methyl-1-propylpyrrolidinium bromide
- React 1-methylpyrrolidine with 1-bromopropane in the presence of a base such as sodium hydroxide.
- The reaction is typically conducted in an organic solvent like acetonitrile at elevated temperatures.
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Formation of this compound
- React the 1-methyl-1-propylpyrrolidinium bromide with methanesulfonic acid.
- This reaction is usually performed in an aqueous medium at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification processes such as crystallization or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate can undergo various chemical reactions, including:
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Substitution Reactions
- It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
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Oxidation and Reduction Reactions
- The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives of the original compound.
Scientific Research Applications
Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate has a wide range of applications in scientific research:
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Chemistry
- Used as a solvent for various chemical reactions due to its ionic nature and stability.
- Employed in the synthesis of other ionic liquids and complex organic molecules.
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Biology
- Investigated for its potential use in biological systems as a medium for enzyme reactions or as a stabilizing agent for proteins.
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Medicine
- Explored for its potential in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
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Industry
- Utilized in electrochemical applications, such as in batteries and capacitors, due to its high ionic conductivity.
- Applied in separation processes, including the extraction of metals and purification of organic compounds.
Mechanism of Action
The mechanism by which Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate exerts its effects is largely dependent on its ionic nature. It can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other compounds in solution.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidinium, 1-methyl-1-butyl-, methanesulfonate
- Pyrrolidinium, 1-ethyl-1-propyl-, methanesulfonate
- Pyrrolidinium, 1-methyl-1-hexyl-, methanesulfonate
Uniqueness
Pyrrolidinium, 1-methyl-1-propyl-, methanesulfonate is unique due to its specific combination of a pyrrolidinium cation with a methanesulfonate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring both solubility and stability. Its relatively low melting point and high thermal stability also distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H21NO3S |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
methanesulfonate;1-methyl-1-propylpyrrolidin-1-ium |
InChI |
InChI=1S/C8H18N.CH4O3S/c1-3-6-9(2)7-4-5-8-9;1-5(2,3)4/h3-8H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VQKXPQHMUTZSJA-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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